Regiospecific Methyl Substitution Defines a Unique Physicochemical Profile Compared to the Des-Methyl Analog
The target compound possesses a methyl group at the 6-position of the benzimidazole ring, resulting in a computed XLogP3-AA of 4.1 [1]. In contrast, the des-methyl analog, 2,6-dichloro-4-(1H-benzimidazol-2-yl)aniline (CID 66748776), has a computed XLogP3-AA of 3.5 [2]. The +0.6 log unit increase in lipophilicity directly impacts membrane permeability and non-specific protein binding, a critical parameter for CNS drug design and intracellular target engagement.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 |
| Comparator Or Baseline | 2,6-dichloro-4-(1H-benzimidazol-2-yl)aniline: XLogP3-AA = 3.5 |
| Quantified Difference | ΔXLogP3-AA = +0.6 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A logP difference of 0.6 can significantly alter a compound's ADME profile and off-target promiscuity, making this specific substitution pattern critical for screening libraries where a defined lipophilicity window is required.
- [1] PubChem. (2026). Computed Properties: XLogP3-AA for CID 82830782. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties: XLogP3-AA for CID 66748776 (2,6-dichloro-4-(1H-benzimidazol-2-yl)aniline). National Center for Biotechnology Information. View Source
